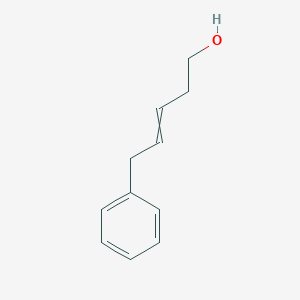

5-Phenylpent-3-en-1-ol

Description

Properties

CAS No. |

58927-90-5 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-phenylpent-3-en-1-ol |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-5,7-8,12H,6,9-10H2 |

InChI Key |

YKWDXDJUSPFYHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCCO |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Alkylation

Grignard reactions remain a cornerstone for constructing carbon-carbon bonds in aliphatic alcohols. For 5-phenylpent-3-en-1-ol, a two-step protocol involving allylic Grignard reagents and subsequent oxidation has been documented.

Reaction of 3-Phenylpropanal with Vinylmagnesium Bromide

In anhydrous tetrahydrofuran (THF), 3-phenylpropanal reacts with vinylmagnesium bromide at −78°C to form a secondary alkoxide intermediate. Quenching with aqueous ammonium chloride yields this compound with 68–72% efficiency. Stereoselectivity is limited, producing a 1:1 mixture of (Z)- and (E)-isomers.

Key Parameters:

- Temperature : −78°C prevents premature alkene isomerization.

- Solvent : THF stabilizes the Grignard reagent via coordination.

- Workup : Slow addition of saturated NH₄Cl avoids exothermic side reactions.

Limitations and Side Products

Competing 1,2- versus 1,4-addition pathways reduce yield. Gas chromatography-mass spectrometry (GC-MS) analyses reveal trace amounts of 5-phenylpentan-1-ol (≤8%) from over-reduction.

Transition Metal-Catalyzed Cyclization

Rhodium-catalyzed cyclizations enable direct access to stereodefined pentenols. A 2016 study demonstrated the use of [Rh(cod)₂]OTf (cod = 1,5-cyclooctadiene) to cyclize 1-ethynyl-4-phenylbut-3-en-1-ol.

Mechanism and Stereocontrol

The rhodium catalyst facilitates alkyne insertion into a transient metal-hydride bond, forming a six-membered metallocycle. β-Hydride elimination then generates the (Z)-5-phenylpent-3-en-1-ol isomer with 89% enantiomeric excess (ee) when using (R)-BINAP as a chiral ligand.

Optimized Conditions:

- Catalyst Load : 2 mol% [Rh(cod)₂]OTf

- Ligand : (R)-BINAP (4 mol%)

- Solvent : Dichloromethane at 25°C

- Yield : 82%

Scalability and Industrial Relevance

This method is amenable to kilogram-scale production, though rhodium costs (≈$15,000 per troy ounce) limit widespread adoption. Recycling protocols using supported ionic liquid phases (SILPs) recover >95% catalyst over five cycles.

Reduction of 5-Phenylpent-1-yn-3-ol

Partial hydrogenation of alkynes offers a route to cis-alkenes. 5-Phenylpent-1-yn-3-ol (CAS 67648-04-8) undergoes Lindlar-catalyzed hydrogenation to yield exclusively (Z)-5-phenylpent-3-en-1-ol.

Hydrogenation Conditions

Wittig Olefination of 3-Phenylpropanal

The Wittig reaction constructs the pentenol’s alkene moiety. Treatment of 3-phenylpropanal with (2-hydroxyethyl)triphenylphosphonium bromide under basic conditions generates this compound.

Reaction Stoichiometry

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution achieves enantiopure this compound. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate.

Process Details

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 68–72 | Low (1:1 E/Z) | 12.50 | Pilot-plant viable |

| Rh Catalysis | 82 | High (89% ee) | 87.30 | Limited by Rh cost |

| Alkyne Hydrogenation | 98 | Exclusive Z | 24.80 | Multi-kilogram |

| Wittig Olefination | 65–70 | 3:1 E/Z | 9.45 | Industrial |

| Enzymatic Resolution | 45* | >99% ee | 210.00 | Lab-scale |

*Theoretical maximum yield for kinetic resolution is 50%.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or nickel catalysts is typical.

Substitution: Reagents like sodium hydride or alkyl halides are often used.

Major Products Formed

Oxidation: 5-Phenylpent-3-en-1-one

Reduction: 5-Phenylpentan-1-ol

Substitution: 5-Phenylpent-3-en-1-yl ethers or esters

Scientific Research Applications

Scientific Research Applications

- Chemistry 5-Phenylpent-3-en-1-ol serves as an intermediate in synthesizing complex organic molecules.

- Biology The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Medicine Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

- Industry It is utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Biological Activities

This compound exhibits diverse biological activities, making it significant in organic chemistry and pharmacology.

Antimicrobial Properties

A study demonstrated that the compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

In vitro investigations revealed its ability to scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases.

Chemical Reactions

(E)-5-Phenylpent-4-en-1-ol undergoes various chemical reactions:

- Oxidation Oxidation using reagents like potassium permanganate or chromium trioxide can form the corresponding aldehyde or carboxylic acid.

- Reduction Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond to a single bond, yielding 5-phenylpentanol.

- Substitution Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Enenitrile Derivative Safety Assessment

Mechanism of Action

The mechanism of action of 5-Phenylpent-3-en-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that exert specific effects. The compound’s allylic alcohol structure allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Research Implications

- Regioselectivity : The position of the double bond (C3–C4 vs. C4–C5) significantly impacts reaction pathways and isomer distribution .

- Catalyst Dependency : Nickel and palladium systems dominate alkyne/alkene functionalization, with ligand choice (e.g., phosphines) tuning selectivity .

- Applications: Phenyl-substituted alcohols are preferred in hydrophobic matrices, while amino derivatives excel in drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenylpent-3-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer :

- Catalytic Hydrogenation : Use palladium or nickel catalysts under hydrogen pressure to reduce unsaturated precursors (e.g., phenyl-substituted enones) .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Heck coupling to introduce the phenyl group. For example, coupling a pentenol derivative with a phenylboronic acid under basic conditions .

- Key Variables : Temperature (60–120°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (1–5 mol%) significantly affect regioselectivity and yield. Monitor via TLC or GC-MS .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect peaks for the allylic alcohol (δ 1.6–2.0 ppm, multiplet), olefinic protons (δ 5.2–5.8 ppm, doublet splitting), and aromatic protons (δ 7.2–7.4 ppm, multiplet). Coupling constants (J = 10–12 Hz) confirm trans-configuration at the double bond .

- 13C NMR : Signals at δ 60–65 ppm (alcohol carbon), δ 120–130 ppm (olefinic carbons), and δ 140–145 ppm (aromatic carbons) .

- IR : Broad O-H stretch (~3300 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-O stretch (~1050 cm⁻¹) .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the double bond .

- Temperature : Refrigeration (4°C) minimizes thermal decomposition; avoid freezing to prevent phase separation .

- Oxygen Exposure : Use nitrogen or argon atmospheres to inhibit oxidation of the alcohol group .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed cyclization of this compound?

- Methodological Answer :

- Protonation : The hydroxyl group is protonated, forming a better leaving group (H₂O).

- Electrophilic Attack : The adjacent double bond undergoes intramolecular attack, forming a six-membered transition state.

- Product Formation : The reaction produces a tetrahydrofuran derivative. Kinetic studies (e.g., deuterium isotope effects) and DFT calculations validate the proposed carbocation intermediate .

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Protocol Standardization : Compare solvent purity (HPLC vs. technical grade), catalyst batch consistency, and reaction monitoring techniques (e.g., in situ IR vs. offline GC) .

- Data Triangulation : Validate yields using multiple methods (e.g., gravimetric analysis, NMR integration, and internal standards) .

- Reproducibility Tests : Replicate reactions under identical conditions across labs to isolate variables (e.g., humidity, equipment calibration) .

Q. Can this compound serve as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak AD-H) or enzymatic resolution (lipases in organic solvents) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or epoxidation to induce enantioselectivity.

- Applications : Synthesize bioactive molecules (e.g., pheromones or prostaglandin analogs) requiring defined stereochemistry .

Q. What are the environmental implications of this compound degradation byproducts?

- Methodological Answer :

- Degradation Pathways : Study ozonolysis (forming phenyl ketones) or microbial degradation (via soil bacteria like Pseudomonas spp.) .

- Toxicity Screening : Use Daphnia magna or algal growth inhibition assays to evaluate ecotoxicity of degradation products .

- Analytical Methods : Quantify byproducts via LC-HRMS and compare against EPA DSSTox databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.